molecular formula C17H17NO4 B269329 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

カタログ番号 B269329
分子量: 299.32 g/mol
InChIキー: JBPIJFMWAPZSNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid, also known as Probenecid, is a medication used to treat gout and hyperuricemia. It works by preventing uric acid from being reabsorbed in the kidneys, leading to increased excretion of uric acid in the urine. Probenecid has been used for over 50 years and is considered a safe and effective treatment for gout.

作用機序

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid works by inhibiting the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. It achieves this by blocking the activity of the organic anion transporter (OAT) in the proximal tubules of the kidneys, which is responsible for reabsorbing uric acid from the urine back into the bloodstream. By blocking OAT activity, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid prevents uric acid from being reabsorbed and allows it to be excreted in the urine.
Biochemical and Physiological Effects:
2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several biochemical and physiological effects. It increases the excretion of uric acid in the urine, which can help reduce the buildup of uric acid crystals in the joints that cause gout. It also inhibits drug efflux pumps in cancer cells, leading to increased efficacy of chemotherapy drugs. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, which can help improve lung function in patients with cystic fibrosis.

実験室実験の利点と制限

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied and is considered a safe and effective treatment for gout, which can help reduce the risk of adverse effects in lab animals. However, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the bloodstream. It also has some potential for drug interactions, which can complicate experiments involving multiple drugs.

将来の方向性

There are several future directions for research involving 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid. One area of interest is its potential use in cancer treatment. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to enhance the efficacy of chemotherapy drugs, and further research is needed to determine its optimal use in combination with different chemotherapy regimens. Another area of interest is its potential use in treating cystic fibrosis. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, and further research is needed to determine its effectiveness in improving lung function in patients with cystic fibrosis. Finally, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid may have potential as a treatment for other conditions involving uric acid buildup, such as kidney stones and cardiovascular disease, and further research is needed to explore these possibilities.

合成法

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid is synthesized from 3-propoxyaniline and 4-chlorobenzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid.

科学的研究の応用

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been extensively studied for its use in treating gout and hyperuricemia. It has also been investigated for its potential use in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs by inhibiting drug efflux pumps in cancer cells. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has also been studied for its use in treating cystic fibrosis, as it has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

特性

製品名

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

分子式

C17H17NO4

分子量

299.32 g/mol

IUPAC名

2-[(3-propoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H,20,21)

InChIキー

JBPIJFMWAPZSNN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

正規SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。